molecular formula C31H36N2O7S B11215041 (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B11215041
M. Wt: 580.7 g/mol
InChI Key: NAXXPIARAKAJLD-UHFFFAOYSA-N
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Description

The compound (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone involves several steps, each requiring specific reagents and conditions

    Preparation of Isoquinoline Core: The isoquinoline core can be synthesized using a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Introduction of Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through an etherification reaction, where a phenol reacts with an alkyl halide in the presence of a base.

    Attachment of Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached using a sulfonylation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., alkyl halides), acids (e.g., sulfonic acids)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in studies of enzyme inhibition or receptor binding, providing insights into biological processes at the molecular level.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H36N2O7S

Molecular Weight

580.7 g/mol

IUPAC Name

[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone

InChI

InChI=1S/C31H36N2O7S/c1-21-15-22(2)17-25(16-21)40-20-28-27-19-30(38-4)29(37-3)18-24(27)9-10-33(28)31(34)23-5-7-26(8-6-23)41(35,36)32-11-13-39-14-12-32/h5-8,15-19,28H,9-14,20H2,1-4H3

InChI Key

NAXXPIARAKAJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC)OC)C

Origin of Product

United States

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